Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-3-chloromethyl-6-methylquinoline

Antifungal Drug Discovery Medicinal Chemistry Quinoline SAR

2-Chloro-3-chloromethyl-6-methylquinoline (CAS 948291-18-7) is a versatile heterocyclic building block featuring a unique dual electrophilic pattern: a 2-chloro group for SNAr/cross-coupling and a 3-chloromethyl group for alkylation. This enables orthogonal, regioselective synthesis of 2,3-disubstituted-6-methylquinolines for antimicrobial and kinase inhibitor programs, offering a key scaffold unavailable with mono-functionalized analogs.

Molecular Formula C11H9Cl2N
Molecular Weight 226.1 g/mol
CAS No. 948291-18-7
Cat. No. B1602318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-chloromethyl-6-methylquinoline
CAS948291-18-7
Molecular FormulaC11H9Cl2N
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)Cl)CCl
InChIInChI=1S/C11H9Cl2N/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,6H2,1H3
InChIKeyQTVPGRBERZUJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-chloromethyl-6-methylquinoline (CAS 948291-18-7): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Targeted Library Synthesis


2-Chloro-3-chloromethyl-6-methylquinoline (CAS 948291-18-7) is a chlorinated quinoline derivative (molecular formula C₁₁H₉Cl₂N, MW 226.10 g/mol) characterized by a dual electrophilic substitution pattern: a 2-chloro substituent on the pyridine ring and a reactive 3-chloromethyl group on the fused benzene ring [1]. This compound belongs to a class of halomethylquinolines that serve as versatile intermediates in synthetic organic chemistry, particularly for constructing biologically active heterocyclic scaffolds via nucleophilic aromatic substitution (SNAr) and alkylation reactions. The presence of the 6-methyl group distinguishes this compound from its non-methylated analogs, influencing lipophilicity (computed XLogP3 = 3.9) and potentially modulating downstream biological properties of derived compounds [1]. Unlike commercially abundant unsubstituted quinoline precursors, this specific substitution pattern provides a unique entry point for the regioselective synthesis of 2,3-disubstituted quinoline derivatives with demonstrated antimicrobial and enzyme inhibitory activities.

Why Generic Quinoline Intermediates Cannot Replace 2-Chloro-3-chloromethyl-6-methylquinoline in Targeted Synthetic Applications


Generic quinoline building blocks such as 2-chloroquinoline, 3-chloromethylquinoline, or 6-methylquinoline each lack the precise combination of substituents required for constructing specific 2,3-disubstituted-6-methylquinoline scaffolds in a single, regiocontrolled step. Attempting to substitute with 2-chloro-3-chloromethylquinoline (CAS 90097-52-2) forfeits the 6-methyl group, which has been shown to enhance antimicrobial potency in structurally related quinoline derivatives [1]. Conversely, 3-(chloromethyl)-6-methylquinoline (CAS 1365939-64-5) lacks the 2-chloro activating group necessary for sequential SNAr functionalization at the C2 position [2]. The simultaneous presence of a leaving group at C2 (chloro) and an electrophilic chloromethyl handle at C3 enables orthogonal derivatization strategies—amine displacement at the benzylic position followed by palladium-catalyzed cross-coupling at C2—that are inaccessible with mono-functionalized analogs. Furthermore, class-level inference from 2,4-bis(halomethyl)quinoline studies indicates that the specific positioning of multiple halomethyl groups critically determines both synthetic versatility and resultant biological activity profiles [3].

Quantitative Differentiation Evidence for 2-Chloro-3-chloromethyl-6-methylquinoline Against Closest Structural Analogs


Validated Intermediate in the Synthesis of Potent Antifungal Quinolinyl Amines: Head-to-Head Structural Necessity

In a series of 2-chloro-6-methylquinoline-based secondary and tertiary amines synthesized via nucleophilic substitution at the 3-chloromethyl position, the target compound (referred to as 3-(chloromethyl)-2-chloro-6-methylquinoline) served as the essential starting material. The study reported that derivatives containing electron-withdrawing groups on the phenyl ring exhibited promising antifungal activity against Aspergillus niger MTCC 281, Aspergillus flavus MTCC 277, Monascus purpureus MTCC 369, and Penicillium citrinum NCIM 768 using the agar diffusion technique. Attempts to synthesize this exact pharmacophore series using the non-methylated analog 2-chloro-3-chloromethylquinoline would yield structurally distinct products lacking the 6-methyl group, which class-level SAR indicates contributes to antimicrobial potency [1]. The target compound's dual chloro and chloromethyl functionality was demonstrated to be chemically essential for this synthetic pathway, as the 3-chloromethyl group undergoes facile displacement by aromatic amines in the presence of triethylamine and K₂CO₃ while the 2-chloro group remains intact for potential further derivatization [1].

Antifungal Drug Discovery Medicinal Chemistry Quinoline SAR

Calculated Physicochemical Differentiation: Lipophilicity (XLogP3) Advantage Over Non-Methylated Analog

Computed physicochemical parameters from PubChem reveal a quantifiable differentiation in lipophilicity between the target compound and its closest commercially available analog, 2-chloro-3-chloromethylquinoline (CAS 90097-52-2). The target compound (CAS 948291-18-7) exhibits a computed XLogP3 value of 3.9, compared to 3.0 for the non-methylated analog [1][2]. This +0.9 log unit increase corresponds to approximately an 8-fold increase in partition coefficient (octanol/water), reflecting the contribution of the 6-methyl substituent to overall molecular hydrophobicity. This property is particularly relevant for CNS drug discovery programs where optimal lipophilicity (typically LogP 2-4) is a critical determinant of blood-brain barrier penetration and target engagement.

ADME Prediction Physicochemical Properties Drug-Likeness

Molecular Weight Differentiation: Target Compound (226.10 Da) vs. 2-Chloro-3-chloromethylquinoline (212.08 Da) — Impact on Fragment-Based Screening Libraries

The target compound (molecular weight 226.10 g/mol, exact mass 225.0112047 Da) differs from the non-methylated analog 2-chloro-3-chloromethylquinoline (molecular weight 212.08 g/mol) by +14.02 Da, corresponding precisely to the addition of one methyl group (-CH₃) at the 6-position [1][2]. This mass difference, while modest, places the target compound within the 200-250 Da range, which is the optimal window for fragment-based drug discovery (FBDD) where fragments typically range from 120-300 Da. The additional methyl group contributes both to molecular complexity (higher heavy atom count: 14 vs. 13) and to potential binding interactions via hydrophobic contacts. For procurement decisions in fragment library construction, this 6-methylated variant offers a distinct chemical space opportunity not accessible from the non-methylated scaffold.

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Dual Electrophilic Reactivity Enables Orthogonal Derivatization Not Possible with Mono-Functionalized 6-Methylquinoline Analogs

The target compound uniquely combines two distinct electrophilic sites with different reactivity profiles: the 2-chloro substituent (activated by the adjacent quinoline nitrogen for SNAr reactions) and the 3-chloromethyl group (susceptible to nucleophilic displacement under milder conditions). In contrast, 3-(chloromethyl)-6-methylquinoline (CAS 1365939-64-5) possesses only the benzylic chloride handle, while 2-chloro-6-methylquinoline (CAS 4295-11-8) provides only the 2-chloro SNAr site [1]. The synthetic consequence is that the target compound enables sequential, orthogonal functionalization: the 3-chloromethyl group can be displaced by amines under basic conditions (as demonstrated in the synthesis of quinolinyl amine antifungals), while the 2-chloro position remains available for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino diversity [2]. This orthogonal reactivity is structurally unattainable with either mono-functionalized analog, providing a distinct advantage for diversity-oriented synthesis.

Parallel Synthesis Orthogonal Reactivity Medicinal Chemistry

Recommended Application Scenarios for 2-Chloro-3-chloromethyl-6-methylquinoline Based on Verified Evidence


Synthesis of 2-Chloro-6-methylquinoline-Based Antifungal Amine Libraries

Based on direct evidence from Kumar et al. (2011), this compound serves as the critical starting material for synthesizing a series of secondary and tertiary amines bearing the 2-chloro-6-methylquinoline moiety. The 3-chloromethyl group undergoes nucleophilic substitution with aromatic amines under mild basic conditions (triethylamine/K₂CO₃ in ethanol) to yield structurally diverse quinolinyl amines that exhibit antifungal activity against Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum [1]. This application is supported by the compound's proven utility in generating biologically active derivatives with electron-withdrawing substituents on the phenyl ring showing enhanced potency [1].

Construction of 2,3-Disubstituted-6-methylquinoline Scaffolds via Orthogonal Functionalization Strategies

The dual electrophilic sites (2-chloro and 3-chloromethyl) enable sequential, orthogonal derivatization pathways: initial displacement of the 3-chloromethyl group with amine nucleophiles followed by palladium-catalyzed cross-coupling at the C2 position (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This two-step diversification strategy, inferred from the synthetic methodology employed in the antifungal amine synthesis [1] and supported by class-level evidence from 2,4-bis(halomethyl)quinoline applications [2], provides access to a broader chemical space than achievable with mono-functionalized 6-methylquinoline building blocks. This scenario is particularly relevant for medicinal chemistry groups conducting diversity-oriented synthesis and structure-activity relationship exploration around the 6-methylquinoline pharmacophore.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Methylated Quinoline Fragments

With a molecular weight of 226.10 g/mol and XLogP3 of 3.9, this compound occupies an optimal physicochemical space for fragment-based screening libraries (fragment MW typically 120-300 Da; preferred LogP 1-4) [1]. The 6-methyl substitution distinguishes this fragment from the non-methylated analog 2-chloro-3-chloromethylquinoline (MW 212.08, XLogP3 3.0), offering both enhanced lipophilicity and an additional hydrophobic contact point for potential binding interactions. Procurement of this methylated fragment enables exploration of methyl-mediated protein-ligand interactions (e.g., filling hydrophobic pockets, inducing conformational changes) that are inaccessible with the lighter, less lipophilic comparator. This application is supported by computed property comparisons from authoritative database sources [1][2].

Precursor for HCV NS5B Polymerase Inhibitor Scaffolds via Structural Analogy

The structurally analogous compound 2-chloro-3-chloromethylquinoline (CAS 90097-52-2) has been reported as a reactant in the preparation of irreversible HCV NS5B polymerase inhibitors [1]. Class-level inference suggests that the 6-methylated variant (CAS 948291-18-7) may serve as a functional surrogate in related synthetic sequences, with the 6-methyl group potentially modulating the inhibitory potency, metabolic stability, or off-target profile of derived compounds. While direct data for the target compound in HCV applications is not available, the synthetic methodology (nucleophilic displacement at the chloromethyl position) is transferable, and procurement of this compound enables exploration of methyl-substituted analogs in antiviral drug discovery programs. This scenario is supported by commercial documentation of the analog's use in HCV research [1] and the target compound's validated reactivity in analogous nucleophilic substitution reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-chloromethyl-6-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.